![molecular formula C5H3F3N2O B2589122 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1556454-55-7](/img/structure/B2589122.png)
1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been reported .
Molecular Structure Analysis
The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis. The HOMO and LUMO analysis is used to determine the charge transfer within the molecule .
Chemical Reactions Analysis
Trifluoromethylation reactions have seen enormous growth in the last decade. This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a trifluoromethyl group can be influenced by the presence of this group. For example, trifluoromethyl iodide is a colorless and odorless gas at room temperature with a melting point of -110°C (-166°F) and a boiling point of -22.5°C (-8.5°F) .
Scientific Research Applications
Antifungal Activity
Trifluoromethyl pyrimidine derivatives, which can be synthesized from 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde, have shown good in vitro antifungal activities against various fungi such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .
Insecticidal Properties
These derivatives also exhibited moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda . This suggests that they could be used in the development of new pesticides.
Anticancer Activities
The synthesized compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 . This suggests potential applications in cancer treatment.
Antibacterial Activity
C–F Bond Activation
α-Trifluoromethylstyrene derivatives, which can be synthesized from 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde, have been successfully utilized in C–F bond activation in a CF3 group . This includes anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
Transition Metal-Catalyzed Cycloaddition Reactions
α-Trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups through transition metal-catalyzed cycloaddition reactions .
Safety and Hazards
Future Directions
The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade. This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
properties
IUPAC Name |
1-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)10-2-4(3-11)1-9-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIZRECPEHSAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1556454-55-7 |
Source
|
Record name | 1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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